molecular formula C10H6N6O7 B11562265 5-[2-(2,4-dinitrophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

5-[2-(2,4-dinitrophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11562265
M. Wt: 322.19 g/mol
InChI Key: GJANRIRECMHQIR-UHFFFAOYSA-N
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Description

5-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound known for its unique chemical structure and properties. This compound is a derivative of hydrazine and is characterized by the presence of a dinitrophenyl group and a diazinane trione moiety. It is often used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE typically involves the reaction of 2,4-dinitrophenylhydrazine with appropriate aldehydes or ketones. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving automated systems for mixing, heating, and purification .

Chemical Reactions Analysis

Types of Reactions

5-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydrazone derivatives, which can be further utilized in different chemical applications .

Mechanism of Action

The mechanism of action of 5-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves the formation of hydrazone derivatives through nucleophilic addition to carbonyl groups. This reaction is followed by the elimination of water, resulting in the formation of a stable hydrazone product. The compound’s biological activities are attributed to its ability to interact with cellular targets, disrupting normal cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable hydrazone derivatives makes it particularly valuable in organic synthesis and analytical chemistry .

Properties

Molecular Formula

C10H6N6O7

Molecular Weight

322.19 g/mol

IUPAC Name

5-[(2,4-dinitrophenyl)diazenyl]-6-hydroxy-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H6N6O7/c17-8-7(9(18)12-10(19)11-8)14-13-5-2-1-4(15(20)21)3-6(5)16(22)23/h1-3H,(H3,11,12,17,18,19)

InChI Key

GJANRIRECMHQIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=NC2=C(NC(=O)NC2=O)O

Origin of Product

United States

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